6-Hydroxy-7,8-dihydro purine nucleoside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14N4O5 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7,8-dihydro-1H-purin-6-one |
InChI |
InChI=1S/C10H14N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2,4,6-7,10,13,15-17H,1,3H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
ZWTNXGIZBOQCAJ-KQYNXXCUSA-N |
Isomeric SMILES |
C1NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O |
Canonical SMILES |
C1NC2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O |
Origin of Product |
United States |
Iii. Enzymatic Interactions and Metabolic Roles
Role as Transition State Analogues in Purine (B94841) Metabolism
6-Hydroxy-7,8-dihydropurine nucleoside is a potent transition-state analogue inhibitor of adenosine (B11128) deaminase (ADA), an essential enzyme in the purine salvage pathway. This pathway is crucial for recycling purine bases and maintaining the balance of nucleotide pools within the cell.
Adenosine deaminases exist in two main isoforms in humans, ADA1 and ADA2, both of which are involved in purine metabolism but exhibit different tissue distributions and physiological roles. 6-Hydroxy-7,8-dihydropurine nucleoside has been shown to be a powerful inhibitor of both ADA1 and ADA2. nih.gov This broad-spectrum inhibition highlights the structural similarities in the active sites of these two isoforms. The interaction of this analogue with both enzymes underscores its potential to modulate adenosine levels, which can have profound effects on various physiological processes, including immune responses. nih.gov
While 6-Hydroxy-7,8-dihydropurine nucleoside inhibits both isoforms, some inhibitors show selectivity. For instance, (+)-erythro-9-(2-hydroxy-3-nonyl)adenine (EHNA) is known to inhibit human ADA1 but not ADA2, suggesting structural differences in the active sites that can be exploited for the development of isoenzyme-specific drugs. nih.gov
The inhibitory potency of 6-Hydroxy-7,8-dihydropurine nucleoside stems from its nature as a transition-state analogue. The enzymatic deamination of adenosine to inosine (B1671953) proceeds through a tetrahedral intermediate. 6-Hydroxy-7,8-dihydropurine nucleoside closely mimics this transient, high-energy state, allowing it to bind to the active site of adenosine deaminase with exceptionally high affinity. nih.gov
Research has estimated the Ki value (inhibition constant) for the active diastereomer of 6-hydroxy-1,6-dihydropurine ribonucleoside, a closely related compound, to be approximately 1.6 x 10⁻¹³ M for its interaction with adenosine deaminase. nih.gov This indicates an extremely tight binding, orders of magnitude stronger than the binding of the natural substrate, adenosine, or the product, inosine. nih.gov This remarkable affinity is attributed to the hydrated form of the analogue, which perfectly fits into the active site, forming multiple favorable interactions that stabilize the enzyme-inhibitor complex. nih.gov
| Compound | Target Enzyme | Inhibition Constant (Ki) | Mechanism of Action |
|---|---|---|---|
| 6-Hydroxy-1,6-dihydropurine ribonucleoside | Adenosine Deaminase (ADA) | ~1.6 x 10⁻¹³ M | Transition-state analogue |
| Adenosine (Substrate) | Adenosine Deaminase (ADA) | Micromolar range | Natural substrate |
| Inosine (Product) | Adenosine Deaminase (ADA) | Micromolar range | Product |
Involvement in Purine Degradation Pathways
The breakdown of purine nucleotides is a fundamental metabolic process that leads to the formation of uric acid for excretion. This pathway involves a series of enzymatic steps, and intermediates like dihydropurines play a crucial role.
The purine degradation pathway involves several key enzymes that act on purine nucleosides. Adenosine deaminase (ADA) catalyzes the conversion of adenosine to inosine. mdpi.com Subsequently, purine nucleoside phosphorylase (PNP) plays a pivotal role by cleaving the glycosidic bond of inosine and guanosine (B1672433) to yield hypoxanthine (B114508) and guanine (B1146940), respectively, along with ribose-1-phosphate. plos.orgresearchgate.net PNP is a crucial enzyme in the purine salvage pathway, and its deficiency can lead to severe immunodeficiency due to the toxic buildup of its substrates. researchgate.net
The catabolism of purines continues as hypoxanthine and guanine are further metabolized. Guanine is deaminated to xanthine (B1682287), and hypoxanthine is oxidized to xanthine by xanthine oxidase. Finally, xanthine oxidase catalyzes the oxidation of xanthine to uric acid. mdpi.com
The purine metabolic network is a highly integrated system with intricate connections between the de novo synthesis, salvage, and degradation pathways. The salvage pathway, where enzymes like PNP are central, provides an energy-efficient mechanism to recycle purine bases generated from the degradation of nucleotides. thermofisher.comdrugbank.com These salvaged bases can then be converted back into nucleotides.
The de novo pathway, on the other hand, synthesizes purine nucleotides from simpler precursors. The activity of these pathways is tightly regulated to meet the cell's demand for nucleotides for processes like DNA and RNA synthesis. The intermediates and products of the degradation pathway can influence the de novo and salvage pathways through feedback mechanisms, ensuring a balanced supply of purines. thermofisher.comnih.gov For instance, the products of PNP, hypoxanthine and guanine, can be utilized by the salvage enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to reform IMP and GMP. mdpi.com
| Pathway | Key Enzymes | Function | Link to Dihydropurine Metabolism |
|---|---|---|---|
| Purine Degradation | Adenosine Deaminase, Purine Nucleoside Phosphorylase, Xanthine Oxidase | Breaks down purine nucleosides to uric acid. | Processes purine nucleosides, including those that could be derived from dihydropurine intermediates. |
| Purine Salvage | Purine Nucleoside Phosphorylase, HGPRT, APRT | Recycles purine bases to form nucleotides. | PNP, a key enzyme, acts on purine nucleosides. |
| Purine De Novo Synthesis | PRPP Synthetase, Amidophosphoribosyltransferase | Synthesizes purine nucleotides from simple precursors. | Provides an alternative source of purine nucleotides, influenced by the levels of salvaged purines. |
Recognition by Polymerases and Reverse Transcriptases
Based on the comprehensive search of available literature, there is no specific information regarding the recognition or interaction of 6-Hydroxy-7,8-dihydropurine nucleoside with polymerases or reverse transcriptases. Research in this specific area appears to be limited or not publicly documented.
Substrate Specificity in Nucleic Acid Synthesis
The presence of modified purine nucleosides, such as 6-hydroxy-7,8-dihydropurine derivatives, within a DNA template strand significantly impacts the substrate specificity and efficiency of DNA polymerases during nucleic acid synthesis. These lesions can act as obstacles to replicative polymerases, often leading to replication fork stalling.
For instance, the oxidized ribonucleotide 7,8-dihydro-8-oxo-riboguanosine (8-oxo-rG) serves as a potent blocker for human replicative polymerase α (pol α). nih.gov Similarly, while 7,8-dihydro-8-oxoguanine (8-oxoG) is not a significant blocker for many DNA polymerases, it can considerably impede the progression of human DNA polymerase ι (pol ι). researchgate.net The catalytic efficiency for the incorporation of deoxycytidine triphosphate (dCTP) opposite 8-oxoG is dramatically reduced compared to its incorporation opposite an undamaged guanine. acs.org This enzymatic hesitation underscores the disruption that oxidative lesions introduce to the normal process of DNA replication, challenging the polymerase's ability to select and incorporate the correct nucleotide substrate. The polymerase's response, whether it be stalling or proceeding with reduced efficiency, is a critical determinant in the ultimate fate of the cell, influencing genomic stability.
Translesion Synthesis with Modified Purine Derivatives (e.g., 8-oxo-7,8-dihydropurine derivatives)
To overcome replication blockage at sites of DNA damage, cells employ specialized translesion synthesis (TLS) polymerases. These enzymes are capable of replicating past lesions like 8-oxo-7,8-dihydropurine derivatives, though often with altered fidelity. The most studied of these lesions, 7,8-dihydro-8-oxoguanine (8-oxoG), presents a unique challenge due to its dual coding potential. nih.gov The 8-oxoG base can exist in either an anti or syn conformation. In the anti conformation, it correctly pairs with cytosine; however, in the syn conformation, it can form a Hoogsteen base pair with adenine (B156593). nih.govfrontiersin.org This conformational flexibility is a primary reason for the high frequency of G:C to T:A transversion mutations observed with this lesion. nih.gov
Different TLS polymerases exhibit distinct specificities when encountering 8-oxo-dG and its ribonucleotide counterpart, 8-oxo-rG. nih.gov Human polymerase κ (pol κ), for example, inefficiently bypasses both lesions but shows a preference for inserting dCMP opposite 8-oxo-rG, whereas it favors dAMP insertion opposite 8-oxo-dG. nih.gov In contrast, polymerase η (pol η) can bypass these ribonucleotides with relative ease and accuracy. nih.gov This highlights how the sugar backbone can influence the conformational properties of the lesion and, consequently, the mutagenic outcome of TLS. nih.gov
The following table summarizes the nucleotide incorporation preferences of various human DNA polymerases when bypassing 8-oxoG.
| DNA Polymerase | Preferred Nucleotide Insertion opposite 8-oxoG | Outcome |
| Polymerase ι (pol ι) | Deoxycytidine monophosphate (dCMP) | Error-free bypass nih.gov |
| Polymerase κ (pol κ) | Deoxyadenosine monophosphate (dAMP) | Mutagenic bypass nih.govnih.gov |
| Polymerase η (pol η) | Deoxyadenosine monophosphate (dAMP) | Mutagenic bypass nih.gov |
| Polymerase μ (pol μ) | Deoxyadenosine monophosphate (dAMP) | Mutagenic bypass nih.gov |
Notably, human polymerase ι (pol ι) is unique in its strong preference for incorporating the correct nucleotide, cytosine, opposite 8-oxoG, potentially playing a protective role against oxidative stress. nih.gov Conversely, polymerases like pol κ, pol η, and pol μ tend to misincorporate adenine, contributing to the mutagenic potential of the lesion. nih.govnih.gov
Another significant oxidized purine lesion is 7,8-dihydro-8-oxoadenine (8-oxoA). Kinetic and structural studies with the Sulfolobus solfataricus polymerase Dpo4 show that 8-oxoA is also highly mutagenic, comparable to 8-oxoG. nih.gov This lesion primarily causes A to C transversions by preferentially pairing with dGTP. nih.gov Similar to 8-oxoG, 8-oxoA exhibits dual coding potential: in the anti-conformation it can pair with dTTP, while the syn-conformation facilitates mispairing with dGTP. nih.gov Studies using various DNA polymerases, including Klenow fragment, pol α, and pol β, have confirmed the miscoding potential of 8-oxo-dA, with dTMP or dGMP being incorporated opposite the lesion. nih.gov
The following table details the nucleotide incorporation opposite 8-oxoA by different polymerases.
| DNA Polymerase | Preferred Nucleotide Insertion opposite 8-oxoA | Primary Mispair |
| Klenow Fragment | dTMP / dGMP | dGTP nih.gov |
| Polymerase α (pol α) | dTMP / dGMP | dGTP nih.gov |
| Polymerase β (pol β) | dTMP / dGMP | dGTP nih.gov |
| Dpo4 | dTTP / dGTP | dGTP nih.gov |
The action of TLS polymerases at these modified purine sites is a critical cellular process. While it allows for the completion of DNA replication, it often comes at the cost of introducing mutations, thereby contributing to genomic instability and potentially to the development of diseases. nih.gov
Iv. Biological and Mechanistic Investigations
Modulation of Cellular Processes by Dihydropurine Nucleosides
The presence of dihydropurine nucleosides, particularly the oxidatively damaged lesion 7,8-dihydro-8-oxoguanine (8-oxoG), extends beyond simple DNA damage, actively modulating fundamental cellular signaling pathways. A key example of this modulation involves the DNA repair process itself. The enzyme 8-oxoguanine DNA glycosylase-1 (OGG1) is responsible for recognizing and excising the 8-oxoG base from DNA as the first step in base excision repair (BER). nih.govresearchgate.net
Recent research has revealed a novel signaling role for the excised 8-oxoG base in conjunction with the OGG1 protein. Upon excision, the free 8-oxoG base can cause a conformational change in OGG1, enabling the complex to interact with and activate the small GTPase Rac1. nih.govresearchgate.net Rac1 is a critical regulator of numerous cellular processes, including cytoskeletal dynamics, cell proliferation, and the production of reactive oxygen species (ROS).
The interaction between the OGG1•8-oxoG complex and GDP-bound (inactive) Rac1 catalyzes a guanine (B1146940) nucleotide exchange, promoting the formation of the GTP-bound (active) form of Rac1. nih.govresearchgate.net Activated Rac1-GTP then stimulates the activity of NADPH oxidase complexes, particularly NADPH oxidase type 4 (NOX4), which are major sources of cellular ROS. nih.govresearchgate.net This creates a feedback loop where a product of oxidative damage repair actively promotes further ROS production. This mechanism links the process of DNA repair directly to the cell's redox signaling network, suggesting that the accumulation of 8-oxoG can influence cellular responses beyond mutagenesis, including inflammation and other stress responses. nih.govresearchgate.net
Impact of Oxidative Stress on Purine (B94841) Nucleoside Structures
Purine nucleosides are highly susceptible to oxidative damage from reactive oxygen species (ROS) that are generated as byproducts of normal aerobic metabolism and through exposure to exogenous factors like ionizing radiation. nih.gov Among the DNA bases, guanine is the most easily oxidized due to its low redox potential. nih.gov The hydroxyl radical (•OH), a particularly potent ROS, readily attacks the C8 position of the guanine moiety. This attack, followed by a one-electron oxidation and reaction with water, results in the formation of 7,8-dihydro-8-oxoguanine (8-oxoG), one of the most abundant and well-studied oxidative DNA lesions. researchgate.netmdpi.com It is estimated that a normal human cell can form 1,000 to 2,000 8-oxoG lesions per day. mdpi.com
Similarly, adenine (B156593) can be oxidized to form 7,8-dihydro-8-oxoadenine (8-oxoA). mdpi.com Although studied less extensively than 8-oxoG, 8-oxoA is also an abundant lesion that contributes to the burden of oxidative damage in the genome. mdpi.com The formation of these 8-oxo-7,8-dihydropurine derivatives represents a critical first step in the cascade of events leading to the biological consequences of oxidative stress on nucleic acids. The accumulation of these lesions serves as a key biomarker for the level of oxidative stress within an organism. imrpress.com
The formation of 8-oxo-7,8-dihydropurine derivatives within DNA has profound biological consequences, primarily related to its mutagenic potential. The 8-oxoG lesion is particularly pernicious because it is not a replication-blocking lesion; instead, it is ambivalently read by DNA polymerases. researchgate.net While it can still pair with cytosine, it frequently mispairs with adenine during DNA replication. researchgate.netnih.gov If this 8-oxoG:A mispair is not corrected, a subsequent round of replication will result in the original G:C base pair being permanently replaced by a T:A pair, causing a G→T transversion mutation. researchgate.netnih.gov
To combat this threat, cells have evolved a sophisticated defense network known as the "GO system". nih.gov This system involves several key enzymes:
MTH1 (MutT Homolog 1): This enzyme sanitizes the nucleotide pool by hydrolyzing 8-oxo-dGTP to 8-oxo-dGMP, preventing the incorporation of the oxidized nucleotide into newly synthesized DNA. mdpi.comnih.gov
OGG1 (8-oxoguanine DNA glycosylase): This enzyme initiates base excision repair by recognizing and removing the 8-oxoG base when it is paired with cytosine in the DNA duplex. nih.gov
MUTYH (MutY Homolog): If replication occurs before OGG1 can act, and an adenine is misincorporated opposite 8-oxoG, MUTYH recognizes the 8-oxoG:A mismatch and excises the incorrect, undamaged adenine base. nih.gov This allows DNA polymerase to attempt to re-insert the correct cytosine, giving OGG1 another opportunity to repair the original lesion.
Failure or inefficiency in this repair system can lead to an accumulation of mutations, contributing to genomic instability and an increased risk of cancer, neurodegenerative diseases, and accelerated aging. nih.gov
Base Pairing Abilities and Nucleic Acid Stability
| Duplex Type | ΔTm (°C) vs. Control | ΔΔG° (kcal/mol) vs. Control | Primary Thermodynamic Contribution | Reference |
|---|---|---|---|---|
| G:C (Control) | N/A | N/A | N/A | nih.govoup.com |
| 8-oxoG:C | -0.9 to -13.8 | +2 to +8 | Large unfavorable ΔH° | nih.govoup.com |
Data represents a range of reported values, which vary based on specific oligonucleotide sequence and salt concentrations.
The mutagenic potential of 8-oxoG stems directly from its ability to form a stable, non-canonical base pair with adenine. This alternative pairing is made possible by a conformational change around the glycosidic bond of the 8-oxoguanine nucleoside. While standard purines like guanine strongly prefer an anti conformation, the presence of the oxygen atom at the C8 position in 8-oxoG creates steric repulsion with the deoxyribose sugar ring. nih.govresearchgate.net This steric clash makes the syn conformation energetically favorable for 8-oxoG. researchgate.net
In the syn conformation, the Hoogsteen edge of the 8-oxoG base is presented for hydrogen bonding. nih.gov This altered face has a hydrogen-bonding pattern of donor-acceptor-donor (N7-H, C8=O, N_H_) that is remarkably similar to the Watson-Crick face of thymine. Consequently, 8-oxoG in the syn conformation [8-oxoG(syn)] can form a highly stable Hoogsteen base pair with adenine in the standard anti conformation [A(anti)]. researchgate.netmdpi.comresearchgate.net This 8-oxoG(syn):A(anti) pair is structurally isosteric to a canonical T:A Watson-Crick pair and fits well within the geometry of a B-DNA helix, making it a suitable substrate for DNA polymerases and leading to the misincorporation of adenine. researchgate.netmdpi.com
V. Advanced Analytical and Spectroscopic Techniques for Structural Elucidation
X-ray Crystallography for Enzyme-Ligand Complex Structures (e.g., ADA-HDPR complex)
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.
In the context of 6-Hydroxy-7,8-dihydropurine nucleoside, X-ray crystallography has been instrumental in elucidating the binding mode of this compound to adenosine (B11128) deaminase (ADA). The crystal structure of the ADA-HDPR complex reveals the intricate network of interactions that stabilize the ligand within the enzyme's active site. nih.govnih.gov
The structure of bovine adenosine deaminase complexed with HDPR has been solved at a resolution of 2.5 Å. nih.gov Similarly, the crystal structure of murine adenosine deaminase in complex with 6-hydroxyl-1,6-dihydropurine ribonucleoside, a transition-state analog, was determined at 2.4 Å resolution. nih.gov These studies show that the HDPR molecule is completely sequestered within a deep pocket at the C-terminal end of the enzyme's β-barrel. nih.gov The tight binding is facilitated by multiple hydrogen bonds and coordination to a zinc ion, which is essential for the enzyme's catalytic activity. nih.govwikipedia.org Specifically, the 6-hydroxyl group of HDPR coordinates directly with the zinc ion. nih.gov
The detailed structural information obtained from these crystallographic studies provides a molecular basis for understanding the mechanism of action of ADA and has guided the design of novel ADA inhibitors. nih.gov
| Complex | Organism | Resolution (Å) | Key Interactions | PDB ID |
| ADA-HDPR | Bovine | 2.5 | 6 hydrogen bonds, coordination to Zn²⁺ | 1K2G |
| ADA-HDPR | Murine | 2.4 | 9 hydrogen bonds, coordination to Zn²⁺ | Not specified |
| Human ADA | Homo sapiens | 1.52 | Not in complex with HDPR | 3IAR rcsb.org |
| Human ADA1 | Homo sapiens | 2.59 | Not in complex with HDPR | 7RTG rcsb.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis (e.g., ¹H NMR, ¹³C NMR, 2D NMR for nucleoside derivatives)
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. It is based on the quantum mechanical magnetic properties of an atom's nucleus.
For the conformational analysis of 6-Hydroxy-7,8-dihydropurine nucleoside and its derivatives, various NMR techniques are employed:
¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, coupling constants, and integration of the signals in a ¹H NMR spectrum are used to determine the structure and conformation of the molecule. youtube.comnih.gov
¹³C NMR (Carbon-13 NMR): Similar to ¹H NMR, ¹³C NMR provides information about the carbon skeleton of a molecule. nih.gov The chemical shifts of the carbon atoms are sensitive to their electronic environment, providing insights into the hybridization and bonding of the carbon atoms. researchgate.net For purine (B94841) derivatives, the chemical shift of the C5 carbon can help distinguish between N7 and N9 substituted isomers. researchgate.netacs.org
2D NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide information about the connectivity between protons and carbons, aiding in the complete assignment of the NMR spectra and the elucidation of complex structures. scielo.br NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for determining the spatial proximity of atoms, which is crucial for conformational analysis. researchgate.net
The analysis of coupling constants, such as ³J(H,H) and ³J(C,H), can provide information about the torsion angles within the molecule, which is essential for determining the conformation of the ribose ring and the orientation of the purine base relative to the sugar. researchgate.net NMR studies can also be used to investigate the dynamics of the molecule, such as the rate of rotation around specific bonds. copernicus.org
| NMR Technique | Information Obtained | Application to HDPR Derivatives |
| ¹H NMR | Proton chemical shifts, coupling constants, integration | Determination of proton environments and stereochemistry. |
| ¹³C NMR | Carbon chemical shifts | Elucidation of the carbon skeleton and identification of isomers. researchgate.netacs.org |
| COSY | H-H correlations | Assignment of proton signals and identification of coupled protons. |
| HMQC/HSQC | C-H one-bond correlations | Assignment of carbon signals directly attached to protons. |
| HMBC | C-H long-range correlations | Determination of the connectivity of the molecular framework. |
| NOESY | Through-space H-H correlations | Determination of the three-dimensional structure and conformation. researchgate.net |
Mass Spectrometry-Based Approaches for Metabolite Identification (e.g., HPLC-tandem mass spectrometry, LC/MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for identifying and quantifying compounds in complex mixtures. When coupled with a separation technique like high-performance liquid chromatography (HPLC), it becomes an even more potent analytical method known as LC-MS.
For the identification of 6-Hydroxy-7,8-dihydropurine nucleoside and other purine metabolites, HPLC-tandem mass spectrometry (LC-MS/MS) is the technique of choice. mdpi.complos.org This method offers high sensitivity and selectivity, allowing for the detection and quantification of low-abundance metabolites in biological samples. plos.orgnih.gov
The process typically involves:
Chromatographic Separation: The sample is injected into an HPLC system, where the different components are separated based on their physicochemical properties (e.g., polarity, size). wikipedia.org
Ionization: The separated components are then introduced into the mass spectrometer, where they are ionized. Electrospray ionization (ESI) is a commonly used technique for polar molecules like nucleosides. wikipedia.org
Mass Analysis: The ions are then separated based on their mass-to-charge ratio in the first mass analyzer.
Fragmentation: A specific ion (the precursor ion) is selected and fragmented by collision with an inert gas.
Second Mass Analysis: The resulting fragment ions (product ions) are then separated in a second mass analyzer.
The combination of the retention time from the HPLC and the specific precursor-to-product ion transition in the mass spectrometer provides a highly specific and sensitive method for identifying and quantifying the target metabolite. nih.gov This technique has been successfully applied to the analysis of various purine metabolites in different biological matrices. plos.orgnih.govchromatographyonline.com
| Technique | Principle | Advantages for HDPR Identification |
| HPLC | Separation of compounds based on their interaction with a stationary phase. wikipedia.org | Resolves HDPR from other components in a complex mixture. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ions. | Provides molecular weight information for HDPR. |
| Tandem MS (MS/MS) | Fragmentation of a selected ion and analysis of the fragments. | Provides structural information and high specificity for HDPR. |
| LC-MS/MS | Combination of HPLC and tandem mass spectrometry. mdpi.complos.org | High sensitivity and selectivity for the quantification of HDPR in biological samples. plos.orgnih.gov |
UV-Vis Spectroscopy and Circular Dichroism for Interaction Studies (e.g., enzymatic deaminase activity, thermal denaturation transition measurements)
UV-Vis spectroscopy and Circular Dichroism (CD) are valuable techniques for studying the interactions between molecules and for monitoring conformational changes in biomolecules.
UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a sample. It can be used to monitor enzymatic reactions, as the substrate and product often have different absorption spectra. For example, the deamination of adenosine to inosine (B1671953) by adenosine deaminase results in a decrease in absorbance at 265 nm, which can be used to measure the enzyme's activity. While not directly measuring the interaction with HDPR, this method is fundamental to characterizing the enzymatic system in which HDPR acts as an inhibitor or analog.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. harvard.edu This technique is particularly sensitive to the secondary and tertiary structure of chiral molecules like proteins and nucleic acids. harvard.edulibretexts.org
Interaction Studies: When a ligand like HDPR binds to a protein such as ADA, it can induce conformational changes in the protein, which can be detected by CD spectroscopy. researchgate.netnih.gov These changes in the CD spectrum can provide information about the nature of the binding and the structural alterations that occur upon complex formation.
Thermal Denaturation: CD spectroscopy is also widely used to monitor the thermal stability of proteins. researchgate.netnih.gov By measuring the change in the CD signal at a specific wavelength as a function of temperature, a thermal denaturation curve can be generated. jascoinc.com The midpoint of this transition (Tm) is a measure of the protein's stability. The binding of a ligand like HDPR is expected to stabilize the protein, resulting in an increase in its Tm. This provides a means to quantify the stabilizing effect of the ligand on the enzyme.
| Technique | Principle | Application to ADA-HDPR Interaction |
| UV-Vis Spectroscopy | Measures the absorption of UV and visible light. | Monitoring the enzymatic activity of ADA. |
| Circular Dichroism (CD) | Measures the differential absorption of circularly polarized light. harvard.edu | Detecting conformational changes in ADA upon HDPR binding and assessing the thermal stability of the ADA-HDPR complex. researchgate.netnih.gov |
Vi. Computational and Theoretical Modeling
Molecular Docking and Dynamics Simulations of Enzyme Interactions
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a ligand, such as a purine (B94841) nucleoside analog, and a target enzyme. researchgate.net Docking predicts the preferred binding orientation and affinity of a molecule to a second, while MD simulation reveals the time-dependent behavior of the molecular system, providing insights into the stability of the complex and conformational changes. nih.govnih.gov
Studies on various purine nucleoside analogs interacting with enzymes like purine nucleoside phosphorylase (PNP) and viral proteases demonstrate the utility of these methods. nih.govnih.gov Docking simulations identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand within the enzyme's active site. nih.gov For instance, simulations of purine derivatives with the SARS-CoV-2 main protease have identified critical hydrogen bonds with residues like GLY143 and CYS145 that anchor the ligand in the binding pocket. nih.gov
MD simulations, often performed over nanoseconds, assess the stability of these docked poses. nih.gov Parameters such as Root Mean Square Deviation (RMSD) are monitored to ensure the complex remains stable throughout the simulation, indicating a favorable binding mode. nih.gov These simulations confirm that the interactions predicted by docking are maintained in a dynamic, solvated environment. researchgate.net Computational approaches are pivotal in the drug discovery process, helping to optimize lead compounds and understand their mechanisms of action before synthesis and in vitro testing. researchgate.net
| Interaction Type | Interacting Enzyme Residues (Examples) | Interacting Ligand Moiety | Significance |
|---|---|---|---|
| Hydrogen Bonding | GLY143, CYS145, HIS164 | Carbonyl groups, Hydroxy groups | Anchors the ligand in the active site, provides specificity. |
| Hydrophobic Interactions | Leucine, Valine, Alanine | Purine ring, ribose sugar | Contributes to binding affinity and stability. |
| π-π Stacking | Phenylalanine, Tyrosine, Histidine | Purine ring system | Stabilizes the orientation of the aromatic ring. |
Quantum Mechanical and Density Functional Theory (DFT) Studies on Reaction Mechanisms and Base Pairing
Quantum mechanics (QM) and Density Functional Theory (DFT) are computational methods that analyze the electronic structure of molecules to predict their reactivity and properties. nih.gov These approaches are essential for elucidating enzymatic reaction mechanisms and understanding the nuances of base pairing involving modified nucleosides like 7,8-dihydropurine derivatives. rsc.orgcrrjournals.com
DFT studies have been used to rationalize the base-pairing abilities of 8-oxo-7,8-dihydropurine nucleosides, which are structurally related to 6-Hydroxy-7,8-dihydropurine nucleoside. nih.gov These calculations help determine the energies and geometries of different base-pairing configurations (e.g., Watson-Crick vs. mismatched pairs). rsc.org For example, research has shown that modifications at the C8-position of the purine ring can favor the syn-conformation, leading to distinct hydrogen-bonding patterns and potentially altered base-pairing fidelity. nih.gov The calculated energies of these interactions can explain the experimentally observed thermal stability or instability of RNA and DNA duplexes containing such modified bases. nih.gov
Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed to model reaction pathways within an enzyme's active site. rsc.org This hybrid approach treats the reacting molecules with high-level QM theory while the surrounding protein and solvent are modeled with more computationally efficient MM force fields. Such studies on enzymes like dihydropyrimidinase have detailed the step-by-step mechanism, including nucleophilic attack and proton transfers, and have quantified the activation energy barriers for these processes. researchgate.net These theoretical analyses provide a deep understanding of the catalytic mechanism and the role of specific active site residues. rsc.org
| Property Calculated | System Studied | Finding/Significance | Reference Method |
|---|---|---|---|
| Base Pairing Energy | 8-oxopurine derivatives with canonical bases | Determines the stability of modified base pairs and predicts potential mismatches. nih.gov | DFT (e.g., B3LYP functional) crrjournals.com |
| Reaction Activation Barrier | Enzymatic ring-opening of dihydropyrimidines | Identifies the rate-limiting step of a catalytic reaction and the role of active site residues in transition state stabilization. researchgate.net | QM/MM rsc.org |
| Hydrogen Bond Strength | Adenine-Thymine base pair upon oxidation/reduction | Quantifies the change in H-bond energy, showing significant strengthening upon one-electron oxidation or reduction. rsc.org | DFT rsc.org |
Structural Bioinformatics for Homolog Comparisons and Active Site Analysis (e.g., ADA superfamily alignment)
Structural bioinformatics integrates biological data to analyze and predict the three-dimensional structures of proteins. nih.gov Techniques like homology modeling and sequence alignment are crucial for studying enzymes that may interact with 6-Hydroxy-7,8-dihydropurine nucleoside, particularly when experimental structures are unavailable. wikipedia.org
The adenosine (B11128) deaminase (ADA) superfamily is a group of related enzymes involved in purine metabolism. nih.govresearchgate.net This superfamily includes ADA1 and ADA2 in humans, which catalyze the deamination of adenosine to inosine (B1671953). nih.govfrontiersin.org Although their primary substrate is adenosine, the structural features of their active sites provide a framework for understanding how other modified purines might be recognized and processed. The core structure of these enzymes is typically an eight-stranded α/β barrel, with a deep active site pocket containing a catalytic zinc ion. researchgate.netwikipedia.org
By aligning the amino acid sequences of different ADA homologs, researchers can identify conserved residues that are critical for function. nih.gov For example, specific histidine and aspartate residues are highly conserved across the superfamily as they are responsible for coordinating the essential zinc ion in the active site. wikipedia.org Homology modeling can then be used to build a 3D model of a less-studied enzyme based on the known structure of a related homolog (the "template"). wikipedia.org This model allows for the analysis of the active site's size, shape, and electrostatic properties, providing hypotheses about substrate specificity and catalytic mechanism that can guide further experimental work. nih.gov This approach has been successfully used to predict the structures and functions of enzymes involved in modifying other complex nucleosides. nih.gov
| Feature | Conserved Residues (Human ADA1) | Function |
|---|---|---|
| Zinc Coordination | His15, His17, His214, Asp295 | Binds and activates the catalytic zinc ion, which is essential for the deamination reaction. wikipedia.org |
| Substrate Binding/Positioning | Glu217, Asp296 | Forms hydrogen bonds with the purine ring of the substrate, ensuring proper orientation for catalysis. wikipedia.org |
| Overall Fold | Not applicable (structural feature) | An eight-stranded parallel α/β barrel that creates the deep active site pocket. nih.govresearchgate.net |
Vii. Research on Dihydropurine Nucleoside Derivatives and Analogs
Structure-Activity Relationship (SAR) Studies of Modified Compounds
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. For purine (B94841) nucleoside analogs, including derivatives of 6-Hydroxy-7,8-dihydropurine nucleoside, SAR studies aim to identify the key molecular features responsible for their therapeutic or biological effects.
In a study focused on 6-substituted 2',3'-dideoxypurine nucleosides as potential anti-HIV agents, a range of analogs were synthesized and evaluated to establish a clear SAR. The potency of these compounds was found to be highly dependent on the nature of the substituent at the 6-position of the purine ring. The general order of antiviral activity was determined to be NHMe > NH2 > Cl ≈ N(Me)2 > SMe > OH ≈ NHEt > SH > NHBn ≈ H. This suggests that a degree of bulk tolerance at the 6-position is a critical determinant of the antiviral efficacy of these nucleoside analogs.
Specifically, the N6-methyl derivative of 2',3'-dideoxyadenosine (D2MeA) emerged as one of the most potent antiviral agents in this series. Further modifications to the sugar moiety, such as the introduction of a fluorine atom at the 2'-position, resulted in an acid-stable analog (D2MeFA). While this modification led to a 20-fold decrease in potency compared to the parent compound, it significantly enhanced the compound's stability in acidic conditions, highlighting a common trade-off between activity and pharmacokinetic properties in drug design.
These findings underscore the importance of systematic modifications at both the purine base and the sugar moiety to delineate the SAR of dihydropurine nucleoside derivatives. Such studies are crucial for optimizing lead compounds to achieve desired biological activity and drug-like properties.
Design and Evaluation of Enzyme Inhibitors (e.g., selective ADA1 inhibitors)
The design of enzyme inhibitors is a key strategy in drug discovery, and purine nucleoside analogs are a well-established class of compounds for this purpose. While specific selective ADA1 inhibitors based on a 6-Hydroxy-7,8-dihydropurine nucleoside scaffold are not extensively detailed in the provided context, the principles of designing such inhibitors can be inferred from studies on related enzyme systems.
A powerful approach in the design of potent and specific enzyme inhibitors is the creation of bisubstrate analogs. This strategy has been successfully applied to 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), an enzyme in the folate biosynthesis pathway. Although HPPK utilizes a pterin substrate rather than a purine, the underlying principles of inhibitor design are analogous.
In these studies, inhibitors were designed to mimic the binding of both the pterin substrate and the ATP co-substrate by linking the two moieties. The length and nature of the linker were found to be critical for inhibitory activity. For instance, a bisubstrate analog with a tetraphosphate linker, P(1)-(6-Hydroxymethylpterin)-P(4)-(5'-adenosyl)tetraphosphate (HP(4)A), exhibited the highest affinity and inhibitory activity, with an IC50 value of 0.44 µM. Crystallographic studies revealed that this inhibitor occupies both the substrate and co-substrate binding sites, inducing significant conformational changes in the enzyme.
This bisubstrate analog approach provides a valuable blueprint for the design of inhibitors for other enzymes that process purine nucleosides, such as adenosine (B11128) deaminase (ADA). A hypothetical selective ADA1 inhibitor based on a 6-Hydroxy-7,8-dihydropurine nucleoside scaffold could be designed to occupy both the active site and adjacent substrate-binding regions, thereby achieving high potency and selectivity. The evaluation of such inhibitors would involve detailed kinetic analysis and structural studies to elucidate their mechanism of action.
Exploration of Purine Analogs in Nucleic Acid Chemistry
The incorporation of modified nucleosides into nucleic acids is a powerful tool for probing their structure, function, and recognition by other molecules. Analogs of purine nucleosides, including 8-oxo-7,8-dihydropurines, have been explored as building blocks to modulate the properties of RNA and DNA.
One notable application is in the development of RNA aptamers with enhanced selectivity. Aptamers are short, single-stranded nucleic acid molecules that can bind to a wide variety of target molecules with high affinity and specificity. In a study utilizing an RNA aptamer with known affinity for aminoglycosides, 8-oxo-7,8-dihydroguanine (8-oxoG) was incorporated at various positions. The rationale for this modification is the unique hydrogen-bonding capabilities of 8-oxoG, which can alter the binding landscape of the aptamer.
The results demonstrated that the site-specific incorporation of 8-oxoG can indeed modulate the selectivity of the aptamer. For instance, when 8-oxoG was incorporated at position 12 within a DNA version of the aptamer, it led to increased selectivity for neomycin and ribostamycin, with dissociation constants (Kd) in the low micromolar range. This represented a significant enhancement in selectivity compared to other aminoglycoside targets.
These findings illustrate the potential of 7,8-dihydropurine nucleoside analogs as tools to fine-tune the properties of nucleic acids for various applications, from therapeutic agents to diagnostic sensors. The exploration of these analogs in nucleic acid chemistry continues to be a vibrant area of research.
Interactive Data Table of Studied Compounds and their Activities
| Compound/Analog | Target/Application | Key Findings | Reference |
| 6-Substituted 2',3'-dideoxypurine nucleosides | Anti-HIV Agents | Potency is dependent on the substituent at the 6-position. N6-methyl derivative is highly potent. | |
| P(1)-(6-Hydroxymethylpterin)-P(4)-(5'-adenosyl)tetraphosphate (HP(4)A) | HPPK Enzyme Inhibition | High-affinity bisubstrate analog inhibitor with an IC50 of 0.44 µM. | |
| 8-oxo-7,8-dihydroguanine (8-oxoG) in DNA Aptamer | Aminoglycoside Binding | Incorporation at position 12 increased selectivity for neomycin and ribostamycin. |
Viii. Future Perspectives and Emerging Research Avenues
Advancements in Synthetic Methodologies for Complex Analogs
The generation of structurally diverse analogs of 6-Hydroxy-7,8-dihydropurine nucleoside is crucial for exploring their biological functions and therapeutic potential. While traditional chemical syntheses of nucleoside analogs can be complex and often result in mixtures of isomers, modern chemoenzymatic and biocatalytic approaches are emerging as powerful alternatives for creating highly specific and complex molecules. chapmanhall.comnih.gov
Future synthetic strategies are expected to increasingly rely on cascade biocatalysis, which employs multiple enzymes in a one-pot reaction to build complex molecules from simple precursors. researchgate.net This approach offers high efficiency and stereoselectivity, which are critical for producing biologically active nucleosides. researchgate.netnih.gov Enzymes such as nucleoside phosphorylases (NPs) and transglycosylases are key catalysts in these processes. chapmanhall.com Purine (B94841) nucleoside phosphorylase (PNP), for instance, can be used to transfer a sugar moiety to a modified purine base, a method that has been successfully applied to generate fluorescent purine and 8-azapurine analogs. nih.gov Similarly, nucleoside 2'-deoxyribosyltransferases can be employed to prepare a suite of ribonucleoside analogues. whiterose.ac.uk
The development of these enzymatic and chemoenzymatic routes allows for the synthesis of analogs with modifications that are difficult to achieve through purely chemical means. This includes alterations at the sugar moiety, such as 2'-modifications of therapeutic importance, and complex substitutions on the purine ring itself. whiterose.ac.uk The scalability of these biocatalytic methods is also a significant advantage, enabling the production of sufficient quantities of novel analogs for extensive biological evaluation. whiterose.ac.uk
Table 1: Comparison of Synthetic Approaches for Nucleoside Analogs
| Method | Advantages | Disadvantages | Relevant Enzymes |
| Chemical Synthesis | High versatility in reaction types. | Often requires multi-step procedures with protecting groups; can produce anomeric mixtures. | N/A |
| Biocatalysis (Whole Cell) | High efficiency, ease of operation, stereospecificity. chapmanhall.com | Substrate and product inhibition can be a factor. | Nucleoside Phosphorylases, Deoxytransferases. chapmanhall.com |
| Biocatalysis (Isolated Enzyme) | High specificity, mild reaction conditions. | Enzyme stability and cost can be limiting. | Purine Nucleoside Phosphorylase (PNP), Ribokinases (RK), Phosphopentomutase (PPM). nih.govnih.gov |
| Chemoenzymatic Synthesis | Combines the versatility of chemical synthesis with the specificity of enzymes. nih.gov | Requires careful optimization of reaction conditions for both chemical and enzymatic steps. | Lipases, Dehydrogenases, Phosphorylases. nih.govresearchgate.net |
Elucidation of Novel Enzymatic Transformations
The metabolic pathways of 6-Hydroxy-7,8-dihydropurine nucleoside within the cell are largely uncharted. A key area of future research will be the identification and characterization of enzymes that catalyze its formation, degradation, and interconversion. The existing knowledge of purine metabolism provides a roadmap for this exploration. A complex network of ectoenzymes, including nucleoside triphosphate diphosphohydrolases (NTPDases), ecto-5'-nucleotidase, adenosine (B11128) deaminase (ADA), and purine nucleoside phosphorylase (PNP), governs the signaling and metabolism of extracellular purines. nih.gov
Future studies will likely investigate whether 6-Hydroxy-7,8-dihydropurine nucleoside is a substrate for these or other, yet undiscovered, enzymes. For example, dehydrogenases involved in pyrimidine biosynthesis, such as dihydroorotate dehydrogenase, could have analogous counterparts in a potential dihydropurine pathway. nih.gov Understanding these enzymatic transformations is fundamental. It could reveal novel metabolic pathways and identify new targets for therapeutic intervention, particularly in diseases characterized by aberrant purine metabolism. Furthermore, identifying enzymes that specifically recognize the 7,8-dihydro structure could lead to the development of highly specific diagnostic assays or targeted therapies.
Development of Research Tools and Probes
The unique structure of 6-Hydroxy-7,8-dihydropurine nucleoside makes it an attractive scaffold for the development of specialized research tools and probes. Chemoenzymatic methods are particularly well-suited for creating fluorescent analogs of purine nucleosides. nih.gov By attaching a fluorophore to the dihydropurine core, it may be possible to create probes to visualize enzymatic activity in real-time within living cells or to quantify the levels of specific enzymes in complex biological samples. nih.govnih.gov
Another promising direction is the use of these nucleosides in the design of aptamers—short, single-stranded DNA or RNA molecules that can bind to a specific target molecule. The incorporation of 8-oxo-7,8-dihydroguanine has been shown to enhance the selectivity of RNA aptamers for their targets. nih.gov Similarly, analogs of 6-Hydroxy-7,8-dihydropurine nucleoside could be used as building blocks to create aptamers with high affinity and specificity for proteins, small molecules, or even specific cell types. Such aptamers could be used as diagnostic agents, therapeutic delivery vehicles, or tools to study molecular recognition. nih.gov
The development of these tools will not only advance our understanding of the biological roles of dihydropurine nucleosides but also provide new capabilities for biomedical research and diagnostics.
Table 2: Potential Applications of 6-Hydroxy-7,8-dihydropurine Nucleoside-Based Tools
| Tool Type | Potential Application | Development Principle |
| Fluorescent Probes | Real-time assays for enzymes involved in purine metabolism; cellular imaging. nih.gov | Covalent attachment of a fluorophore to the nucleoside scaffold. |
| Modified Aptamers | Highly selective biosensors; targeted drug delivery; tools for studying protein-RNA interactions. nih.gov | Incorporation of the modified nucleoside into synthetic RNA or DNA strands to alter binding properties. |
| Enzyme Substrates | High-throughput screening for novel enzyme inhibitors. | Design of analogs that produce a detectable signal (e.g., colorimetric, fluorescent) upon enzymatic turnover. |
| Affinity Matrices | Purification of proteins that bind to dihydropurine nucleosides. nih.gov | Immobilization of the nucleoside on a solid support for affinity chromatography. |
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for assessing the purity and stability of 6-Hydroxy-7,8-dihydro purine nucleoside in experimental preparations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection at 293 nm is commonly used for purity analysis, achieving >95% accuracy. Stability assessments should account for hygroscopic properties of lyophilized forms, requiring controlled humidity during storage and quantification via weight-based measurements in micromolar ranges . For trace-level detection in biological matrices, ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry enables attomole-level sensitivity, critical for studying low-abundance nucleosides .
Q. How can researchers synthesize this compound analogs, and what are the advantages of enzymatic vs. chemical approaches?
- Methodological Answer : Chemical synthesis often employs nucleoside phosphorylases for base modification, as described in purine nucleoside synthesis protocols . Enzymatic methods, such as chemo-enzymatic generation using purine-nucleoside phosphorylase, offer higher stereochemical control and milder reaction conditions, reducing side products . For fluorinated analogs, direct functionalization at the 6- or 8-position via halo-sugar intermediates has been validated .
Q. What experimental frameworks are recommended for studying the role of this compound in enzyme kinetics related to purine metabolism?
- Methodological Answer : Substrate specificity studies using adenosine deaminase or purine nucleoside phosphorylases (PNPs) can leverage kinetic assays (e.g., Michaelis-Menten parameters) with UV-Vis or fluorescence monitoring. Competitive inhibition assays with analogs like 6-chloro derivatives help elucidate binding affinities . Enzyme activity should be validated in pH-controlled buffers, as pH impacts mismatch discrimination and catalytic efficiency .
Advanced Research Questions
Q. What strategies mitigate physicochemical variability when co-analyzing this compound with other modified nucleosides in urine or plasma samples?
- Methodological Answer : Simultaneous extraction requires overcoming differences in polarity and solubility. Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., hydrophilic-lipophilic balance) can isolate nucleosides lacking cis-diol bonds, bypassing phenyl-boronate limitations . Quantitation via isotope dilution mass spectrometry (ID-MS) with synthetic internal standards (e.g., ¹³C-labeled analogs) improves accuracy in complex matrices .
Q. How do structural modifications at the 6- and 8-positions influence enzymatic incorporation and duplex stability of purine nucleoside analogs in nucleic acids?
- Methodological Answer : Modifications like 8-azido or 6-fluoro groups alter steric and electronic properties, affecting polymerase acceptance. Förster resonance energy transfer (FRET) assays with fluorescently labeled analogs (e.g., 6-aza-uridine derivatives) can monitor duplex stability . Molecular dynamics simulations further predict conformational impacts on DNA/RNA polymerases .
Q. What in vitro and in vivo models are optimal for evaluating the therapeutic potential of this compound derivatives in oncology?
- Methodological Answer : In vitro cytotoxicity screens using cancer cell lines (e.g., HeLa or MCF-7) paired with LC-MS metabolomics identify nucleoside uptake and metabolic incorporation . In vivo xenograft models with pharmacokinetic profiling (e.g., plasma half-life via LC-MS/MS) assess bioavailability. Mechanistic studies should include RNA sequencing to detect epitranscriptomic changes linked to modified nucleoside incorporation .
Q. How can researchers design this compound analogs with enhanced resistance to enzymatic degradation while maintaining bioactivity?
- Methodological Answer : Introducing bulky substituents (e.g., 8-cyclopentyl) or sugar modifications (e.g., 2′-deoxy-β-D-ribofuranosyl) reduces susceptibility to nucleoside hydrolases. Stability assays in human serum or liver microsomes, followed by molecular docking against degradation enzymes (e.g., purine nucleoside phosphorylase), guide rational design .
Methodological Considerations
- Data Contradictions : Evidence highlights discrepancies in extraction efficiency for deoxynucleosides vs. nucleosides due to lacking cis-diol groups . Researchers must validate protocols for each analog.
- Synthesis Pitfalls : Lyophilized forms of this compound are hygroscopic, requiring anhydrous handling to prevent hydration-induced variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
